1-(5-Methylmorpholin-3-yl)propan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(5-methylmorpholin-3-yl)propan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6-4-11-5-8(9-6)3-7(2)10/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
VLRUELXHYKNSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)CC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 5 Methylmorpholin 3 Yl Propan 2 One Analogs
Stereocontrolled Synthesis of Substituted Morpholine (B109124) Rings
The precise control of stereochemistry in the morpholine ring is paramount for elucidating structure-activity relationships and developing potent therapeutic agents. Various asymmetric strategies have been developed to achieve high levels of stereocontrol.
Asymmetric Hydroamination and Transfer Hydrogenation Strategies for 3-Substituted Morpholines
A powerful and efficient one-pot tandem reaction sequence involving hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines. researchgate.net This methodology utilizes aminoalkyne substrates that, in the presence of a bis(amidate)bis(amido)Ti catalyst, undergo hydroamination to form a cyclic imine intermediate. This intermediate is then reduced in situ using a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the desired chiral 3-substituted morpholine with high enantiomeric excess (>95% ee). researchgate.net A critical factor for achieving high enantioselectivity is the presence of a hydrogen-bond acceptor, like the ether oxygen within the substrate backbone, which interacts with the catalyst's ligand. researchgate.net
This relay catalysis approach, combining an achiral gold complex with a chiral Brønsted acid, has also proven effective. The gold catalyst facilitates the intramolecular hydroamination of 2-(2-propynyl)aniline derivatives to form a dihydroquinoline intermediate. Subsequently, the chiral phosphoric acid catalyzes the asymmetric transfer hydrogenation of this intermediate to furnish tetrahydroquinolines in high yields and excellent enantioselectivities. youtube.com While demonstrated for tetrahydroquinolines, this principle is applicable to the synthesis of chiral morpholines.
| Catalyst System | Substrate Type | Key Intermediate | Outcome |
| Ti catalyst / Ru catalyst | Ether-containing aminoalkynes | Cyclic imine | Good yield, >95% ee researchgate.net |
| Achiral Au complex / Chiral Brønsted acid | 2-(2-propynyl)aniline derivatives | Dihydroquinoline | High yield, excellent ee youtube.com |
Annulation and Cyclization Approaches for Morpholine Ring Construction
Annulation, the formation of a new ring onto a pre-existing molecule through the formation of two new bonds, is a highly efficient strategy for constructing cyclic systems. e3s-conferences.org The Robinson annulation, a classic example, has been adapted into an aza-Robinson annulation for the synthesis of fused bicyclic amides, which can be precursors to morpholine-containing structures. chemrxiv.org This strategy typically involves a conjugate addition followed by an intramolecular aldol (B89426) condensation.
Gold(I) catalysis has emerged as a versatile tool for the construction of morpholine rings. semanticscholar.org A tandem nucleophilic ring-opening of aziridines with propargyl alcohols, followed by a 6-exo-dig cyclization and double bond isomerization, can be achieved using a single gold(I) catalyst. This dual activation by the gold catalyst, acting as both a π-acid and a σ-acid, provides a mild and efficient route to unsaturated morpholines, which can be subsequently hydrogenated to the saturated analogs with good diastereoselectivity. semanticscholar.org
Furthermore, the ring opening of strained heterocycles like 2-tosyl-1,2-oxazetidine with suitable nucleophiles can initiate a cascade reaction to form morpholine hemiaminals, which serve as versatile intermediates for further elaboration into conformationally rigid 2- and 3-substituted morpholines. researchgate.net
Functionalization of Morpholine Scaffolds with Ketone Moieties
The introduction of a ketone group onto the morpholine ring can be achieved through various synthetic strategies, either by functionalizing a pre-formed morpholine or by incorporating the ketone moiety during the ring construction.
Regioselective Introduction of Alpha-Keto Groups
The direct regioselective introduction of an alpha-keto group onto a morpholine ring presents a synthetic challenge. However, principles from the synthesis of α-amino ketones can be applied. One common approach involves the nucleophilic substitution of an α-halogenated ketone with an amine. organic-chemistry.org In the context of morpholine, this would entail the reaction of a morpholine derivative with an appropriate α-halo ketone.
Another strategy is the electrophilic amination of enolates. organic-chemistry.org A ketone-containing morpholine precursor could be deprotonated to form an enolate, which then reacts with an electrophilic nitrogen source. However, controlling the regioselectivity of deprotonation in unsymmetrical ketones can be challenging. For the synthesis of α-keto amides, which are structurally related, the moiety can act as a non-electrophilic component that influences the molecule's conformation and hydrogen bonding capacity. 182.160.97
Strategies for Constructing Ketone Side Chains at the Morpholine Ring
A straightforward method for introducing a ketone side chain is through the acylation of the morpholine nitrogen followed by further manipulation. For instance, a morpholine can be acylated with a carboxylic acid derivative that already contains a protected ketone or a precursor to a ketone. The Weinreb amide approach is particularly useful, where N-acylated morpholines can react with organometallic reagents to yield ketones. The addition of organolithium reagents to morpholine amides has been shown to produce ketones in high yields. organic-chemistry.org
Alkylation of enolates provides another versatile route. A morpholine derivative containing a suitable leaving group can be used to alkylate a ketone enolate. This reaction involves the deprotonation of a ketone to form a nucleophilic enolate, which then undergoes an SN2 reaction with the electrophilic morpholine derivative. youtube.comchemrxiv.org The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often crucial to ensure complete enolate formation and minimize side reactions. youtube.com
| Strategy | Description | Key Reagents |
| Acylation | Acylation of the morpholine nitrogen with a ketone-containing acylating agent or a precursor. | Organolithium reagents, Grignard reagents organic-chemistry.org |
| Enolate Alkylation | Reaction of a ketone enolate with an electrophilic morpholine derivative. | LDA, NaH youtube.com |
Gold-Catalyzed Alkyne Hydration in Morpholine Synthesis
Gold(I) catalysts are highly effective in activating alkynes towards nucleophilic attack, making them ideal for the hydration of alkynes to form ketones. acs.org This reaction typically follows Markovnikov regioselectivity for terminal alkynes, yielding methyl ketones. This strategy can be integrated into the synthesis of morpholine analogs in several ways.
An alkyne-containing side chain can be appended to the morpholine ring, followed by a gold-catalyzed hydration to generate the desired ketone functionality. This approach benefits from the mild reaction conditions and high functional group tolerance of gold catalysis. chemrxiv.org The mechanism involves the π-coordination of the gold catalyst to the alkyne, which facilitates the nucleophilic attack of water. organic-chemistry.org Solvent molecules or counterions can play a crucial role as proton shuttles in this process. organic-chemistry.org
Alternatively, the gold-catalyzed hydration can be part of a tandem sequence where the formation of the ketone triggers a subsequent cyclization to form the morpholine ring or a related heterocyclic system. The high activity of gold(I) salts has been widely exploited in intramolecular additions of O-nucleophiles to alkynes to construct oxygen-containing heterocycles. acs.org
Chemo- and Regioselective Derivatization at C-3 and C-5 Positions of the Morpholine Nucleus
The selective functionalization of the morpholine scaffold, a common motif in medicinal chemistry, presents a significant synthetic challenge due to the multiple reactive sites within the molecule. nih.govenamine.net For analogs of 1-(5-Methylmorpholin-3-yl)propan-2-one, achieving chemo- and regioselectivity at the C-3 and C-5 positions of the morpholine nucleus is crucial for the development of new chemical entities with tailored pharmacological profiles. This section explores advanced synthetic methodologies that enable precise chemical modifications at these specific carbon centers.
The inherent reactivity of the morpholine ring is influenced by the nitrogen and oxygen heteroatoms. The C-2 and C-6 positions adjacent to the oxygen are activated towards deprotonation, while the C-3 and C-5 positions adjacent to the nitrogen are also susceptible to functionalization, often guided by the strategic use of directing groups or by exploiting the intrinsic electronic properties of the system. bohrium.comresearchgate.net The development of methodologies for the selective derivatization of these positions is an active area of research.
One of the primary strategies for achieving regioselectivity involves the use of directing groups, which can steer a catalyst or reagent to a specific C-H bond. bohrium.comresearchgate.netresearchgate.net For the morpholine nucleus, the nitrogen atom can act as an internal directing group, although its utility can be limited. Consequently, external directing groups are often employed to achieve the desired selectivity. These groups are typically installed on the morpholine nitrogen and can be removed after the desired functionalization has been accomplished.
Recent advancements in transition-metal-catalyzed C-H activation have provided powerful tools for the direct functionalization of otherwise unreactive C-H bonds. bohrium.comnih.gov These methods offer an atom-economical approach to the synthesis of complex molecules from simple precursors. For the derivatization of the morpholine ring, catalysts based on palladium, rhodium, and iridium have shown considerable promise in mediating selective C-H functionalization.
The following subsections will delve into specific strategies and research findings related to the chemo- and regioselective derivatization at the C-3 and C-5 positions of the morpholine nucleus.
Strategies for Selective C-3 Functionalization
The C-3 position of the morpholine ring is a key site for modification to explore structure-activity relationships. A number of synthetic strategies have been developed to introduce substituents at this position with high selectivity.
One approach involves the use of N-auxiliaries that can direct metallation to the adjacent C-3 position. For instance, a removable picolinamide (B142947) directing group on the morpholine nitrogen can facilitate palladium-catalyzed arylation specifically at the C-3 position. The reaction proceeds through a cyclometalated intermediate, ensuring high regioselectivity.
| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref. |
| 1 | 4-iodotoluene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 78 | researchgate.net |
| 2 | 1-bromo-3,5-dimethylbenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 85 | researchgate.net |
| 3 | 2-bromopyridine | PdCl₂(dppf) | - | NaOtBu | THF | 65 | researchgate.net |
Another strategy for C-3 functionalization is through the formation of an enamine from a morpholin-3-one (B89469) precursor. The resulting enamine can then undergo electrophilic substitution, with the substituent being introduced at the C-2 or C-3 position depending on the reaction conditions and the nature of the electrophile. Subsequent reduction of the ketone and the double bond can yield the desired C-3 substituted morpholine.
Strategies for Selective C-5 Functionalization
Selective functionalization at the C-5 position of the morpholine ring is often more challenging due to the steric hindrance and the electronic environment. However, several methodologies have been developed to address this challenge.
A notable approach involves an electrophile-induced cyclization of an acyclic precursor. For example, the reaction of an N-protected homoallylic amine with an electrophilic bromine source can lead to the formation of a cis-3,5-disubstituted morpholine. nih.gov The stereochemistry of the final product is controlled by the geometry of the starting material and the reaction conditions.
| Entry | Electrophile | Substrate | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Ref. |
| 1 | Br₂ | N-Boc-homoallylamine | CH₂Cl₂ | -78 to rt | 72 | >95:5 | nih.gov |
| 2 | I₂ | N-Cbz-homoallylamine | MeCN | 0 to rt | 68 | >95:5 | nih.gov |
| 3 | NBS | N-tosyl-homoallylamine | DMF | rt | 81 | >95:5 | nih.gov |
Furthermore, palladium-catalyzed carboamination reactions have been employed for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This method allows for the generation of single stereoisomers in good yields.
The strategic choice of synthetic methodology is paramount in achieving the desired chemo- and regioselectivity for the derivatization of the morpholine nucleus in this compound analogs. The continued development of novel catalytic systems and directing group strategies will undoubtedly expand the synthetic toolbox for accessing a wider range of functionalized morpholine derivatives for biological evaluation.
Elucidating Mechanistic Organic Processes in Morpholine Ketone Chemistry
Reaction Mechanisms Governing Morpholine (B109124) Ring Formation and Functionalization
The construction of the 3,5-disubstituted morpholine core of 1-(5-Methylmorpholin-3-yl)propan-2-one relies on precise intramolecular cyclization strategies. A prominent mechanism for forming the morpholine ring is the base-catalyzed cascade reaction. This process can be initiated from a suitable acyclic precursor, such as a tosylated oxazetidine, which undergoes ring-opening followed by a spontaneous ring closure. For instance, the reaction of 2-tosyl-1,2-oxazetidine with an α-formyl ester in the presence of a base like potassium carbonate (K₂CO₃) yields a stable morpholine hemiaminal, which is a precursor to the desired functionalized morpholine. acs.org The base facilitates the initial ring-opening and subsequent intramolecular nucleophilic attack to form the six-membered ring.
Another powerful mechanism involves metal-catalyzed cyclization. Palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives provides a concise route to cis-3,5-disubstituted morpholines. nih.gov The proposed mechanism proceeds through a syn-aminopalladation of the alkene within a boat-like transition state, followed by reductive elimination to yield the cis-disubstituted product with high diastereoselectivity. nih.gov Similarly, iron(III) catalysts can promote the diastereoselective cyclization of 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol moiety, forming either the C–O or C–N bond to complete the morpholine ring. thieme-connect.com
Functionalization of the morpholine ring, specifically the introduction of the propan-2-one side chain at the C3 position, can be achieved through various synthetic elaborations. A photoredox-mediated Giese-type reaction represents a modern approach. acs.org This radical-based method allows for the decarboxylative alkylation of a morpholine derivative containing a carboxylic acid group at the C3 position, installing the ketone-containing fragment under mild conditions. acs.orgnih.gov Alternatively, an intramolecular aza-Michael addition can be employed, where an appropriate precursor containing an amine and an α,β-unsaturated ketone undergoes cyclization to form the 3-acylmethyl substituted morpholine. frontiersin.orgdntb.gov.ua This reaction is often catalyzed by an acid or base and proceeds via the nucleophilic attack of the nitrogen atom onto the activated double bond.
Intramolecular Rearrangements and Cyclization Pathways of Morpholine-Ketone Systems
Intramolecular reactions are central to the synthesis of complex morpholine-ketone structures. Cascade reactions, which combine multiple mechanistic steps in a single operation, offer an efficient pathway. A one-pot, sequential process combining a palladium(0)-catalyzed Tsuji–Trost reaction of vinyloxiranes with amino alcohols, followed by an iron(III)-catalyzed heterocyclization, can produce a variety of substituted morpholines with good to excellent diastereoselectivity. acs.org This approach highlights how different catalytic cycles can be orchestrated to build the heterocyclic system in a controlled manner.
Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another atom-economic pathway to obtain highly substituted and functionalized morpholines. rsc.org This method allows for the construction of various substitution patterns with high yields and stereoselectivity. rsc.org
In systems containing both ketone and morpholine moieties, specific rearrangements can occur under certain conditions. The Willgerodt-Kindler reaction, for example, involves the conversion of an aryl alkyl ketone to a thioamide using sulfur and an amine, typically morpholine. wikipedia.orgchemeurope.com The mechanism is initiated by the formation of an enamine from the ketone and morpholine. wikipedia.orgorganic-chemistry.org This enamine then reacts with sulfur, and a complex series of rearrangements, potentially involving temporary aziridine (B145994) ring formation, leads to the migration of the carbonyl functional group along an alkyl chain. wikipedia.orgchemeurope.commsu.edu While morpholine is usually a reagent in this reaction, the underlying principles of enamine formation and rearrangement are relevant to the potential reactivity of a compound like this compound if subjected to similar conditions.
Stereochemical Mechanisms in the Synthesis of Chiral Morpholine Derivatives
The synthesis of specific stereoisomers of this compound, which has two chiral centers at C3 and C5, requires precise stereochemical control. A common strategy is to start with an enantiomerically pure amino alcohol, which fixes the stereochemistry at one of the positions. The stereochemistry of the second center is then controlled during the ring-closing reaction.
The diastereoselectivity of the cyclization is often dictated by the transition state geometry. In the palladium-catalyzed carboamination synthesis of cis-3,5-disubstituted morpholines, the observed stereochemistry is explained by a mechanism involving a syn-aminopalladation that proceeds through a chair-like or boat-like transition state, leading to the thermodynamically favored cis product. nih.gov Similarly, iron-catalyzed cyclization reactions are proposed to proceed through a mechanism involving a thermodynamic equilibrium that favors the formation of the cis diastereoisomer as the major product. thieme-connect.com
Electrophile-induced ring closure is another method for diastereoselective synthesis. For example, the reaction of 1-tert-Butyl-2-(allyloxymethyl)aziridine with bromine proceeds via an electrophilic addition and subsequent intramolecular cyclization to diastereoselectively yield cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. nih.gov The stereochemical outcome is controlled by the geometry of the bromonium ion intermediate and the subsequent backside attack by the intramolecular nitrogen nucleophile.
The following table summarizes various catalytic approaches for the diastereoselective synthesis of substituted morpholines, which are applicable to the synthesis of the target compound.
| Catalyst System | Substrate Type | Key Mechanistic Step | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / P(2-furyl)₃ | O-Allyl ethanolamine | syn-Aminopalladation | cis-3,5-disubstituted | nih.gov |
| FeCl₃ | Amino alcohol with allylic alcohol | Intramolecular hydroalkoxylation/hydroamination | cis-2,6 or cis-3,5-disubstituted (thermodynamic control) | thieme-connect.com |
| Pd(0) / Fe(III) | Vinyloxirane + Amino alcohol | Tsuji–Trost / Heterocyclization | High diastereoselectivity (substitution dependent) | acs.org |
| Rhodium Complex | Nitrogen-tethered allenol | Intramolecular cyclization | High diastereo- and enantioselectivity | rsc.org |
Investigating the Role of Catalysis in Morpholine-Ketone Transformations
Catalysis is indispensable for the efficient and selective synthesis of complex morpholines. Both metal and non-metal catalysts play crucial roles in governing reaction pathways and stereochemical outcomes.
Metal Catalysis: Transition metals like palladium, iron, and rhodium are highly effective. Palladium catalysts are versatile, enabling key C-N and C-C bond formations through mechanisms like carboamination and Tsuji-Trost reactions. nih.govacs.org The choice of ligand is critical for modulating catalyst activity and selectivity. Iron(III) chloride is an inexpensive and efficient catalyst for the diastereoselective synthesis of disubstituted morpholines via activation of allylic alcohols, proceeding through a proposed thermodynamic equilibrium to favor the cis isomer. thieme-connect.com Rhodium catalysts excel in atom-economic intramolecular cyclizations of substrates like allenols, affording highly functionalized morpholines with excellent stereocontrol. rsc.org
Base and Acid Catalysis: Simple bases and acids are fundamental in many morpholine syntheses. Inorganic bases such as potassium carbonate (K₂CO₃) and organic bases like DBU are effective in promoting cascade reactions that involve the ring-opening of precursors and subsequent intramolecular cyclization to form the morpholine ring. acs.org Brønsted and Lewis acids can catalyze intramolecular hydroalkoxylation reactions of nitrogen-tethered alkenes to form the morpholine C-O bond. organic-chemistry.org
Organocatalysis: Chiral morpholine derivatives themselves can act as organocatalysts. Although morpholine-enamines are generally less nucleophilic than their pyrrolidine (B122466) counterparts, appropriately designed morpholine-based catalysts can be highly efficient for reactions such as the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and stereoselectivity. nih.gov
The following table compares the performance of different Lewis acid catalysts in the iron-catalyzed diastereoselective synthesis of a model 2,6-disubstituted morpholine.
| Catalyst (20 mol%) | Conversion (%) | cis/trans Ratio |
|---|---|---|
| FeCl₃ | 98 | 95:5 |
| Fe(OTf)₃ | 98 | 92:8 |
| Bi(OTf)₃ | 98 | 64:36 |
| InCl₃ | 98 | 54:46 |
| Pd(OAc)₂ | 0 | - |
Degradation Pathways and Chemical Stability Studies
The chemical stability of this compound is primarily determined by the morpholine ring, which is generally robust. Under industrial conditions, such as those in post-combustion CO₂ capture systems, morpholine exhibits greater thermal stability compared to other amines like monoethanolamine (MEA). hw.ac.uk However, like other amines, it can undergo degradation under harsh conditions of high temperature and pressure.
The biodegradation of morpholine has been studied extensively, particularly in Mycobacterium species isolated from contaminated environments. nih.govresearchgate.net These bacteria can utilize morpholine as a sole source of carbon, nitrogen, and energy. The primary degradation pathway is initiated by a cytochrome P-450 monooxygenase. nih.govnih.gov This enzyme catalyzes the cleavage of a C–N bond, leading to ring opening and the formation of an intermediate, 2-(2-aminoethoxy)acetate. nih.govnih.gov This intermediate is further metabolized to diglycolic acid, which is then cleaved to form glycolic acid. nih.gov Glycolic acid subsequently enters the central metabolic pathways of the microorganism. The nitrogen from the morpholine ring is liberated as ammonia. researchgate.net
The substituents on the this compound ring would likely influence its degradation. The methyl group at C5 may affect the rate of enzymatic recognition and initial ring cleavage. The propan-2-one side chain at C3 presents an additional site for metabolic transformation, such as reduction to a secondary alcohol or other oxidative processes, potentially creating parallel or subsequent degradation pathways.
Computational Chemistry and Molecular Modeling Studies for 1 5 Methylmorpholin 3 Yl Propan 2 One
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule. For 1-(5-Methylmorpholin-3-yl)propan-2-one, these studies would involve solving the Schrödinger equation to determine the molecule's electronic structure. Techniques like Density Functional Theory (DFT) are often employed to provide a balance between accuracy and computational cost.
A QM analysis would yield crucial information about the molecule's electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity and stability. These studies could pinpoint the most likely sites for nucleophilic or electrophilic attack, providing a foundational understanding of how this compound might interact with other molecules.
Molecular Docking and Binding Affinity Predictions with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of structure-based drug design. In the case of this compound, researchers would use docking software to place the molecule into the binding site of a specific macromolecular target, such as a protein or enzyme.
The primary output of a docking simulation is a binding score, which estimates the binding affinity (often expressed as binding energy in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. The simulation also provides a detailed 3D model of the ligand-receptor complex, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is invaluable for understanding the molecular basis of the compound's potential biological activity.
Table 1: Illustrative Data from a Hypothetical Molecular Docking Study
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -8.5 | TYR204, LEU173, VAL123 |
| Cyclooxygenase-2 | -7.2 | ARG120, TYR355, SER530 |
| Acetylcholinesterase | -9.1 | TRP84, TYR130, PHE330 |
Note: The data in this table is purely illustrative and not based on actual experimental results for this compound.
Dynamic Simulations of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation of this compound bound to a target protein would simulate the movements and interactions of every atom in the system over a specific period, typically nanoseconds to microseconds.
These simulations provide insights into the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of solvent molecules. By analyzing the trajectory of the simulation, researchers can identify conformational changes in the protein upon ligand binding and calculate more accurate binding free energies.
Structure-Based Design and Virtual Screening Methodologies
Structure-based design and virtual screening are powerful computational strategies for discovering new drug candidates. If this compound were identified as a "hit" compound, these methods could be used to find other, potentially more potent, molecules.
In a virtual screening campaign, large libraries of chemical compounds are computationally docked against a target protein. The compounds are then ranked based on their predicted binding affinities, and the top-scoring molecules are selected for further experimental testing. Structure-based design, on the other hand, involves using the 3D structure of the ligand-receptor complex to rationally design new molecules with improved binding properties.
Conformation Analysis and Energetic Landscapes
Conformational analysis aims to understand the different spatial arrangements of atoms that a molecule can adopt and the energy associated with each conformation. For a flexible molecule like this compound, which contains rotatable bonds, this is a critical aspect of its behavior.
Computational methods can be used to systematically explore the conformational space of the molecule and calculate the potential energy of each conformation. This results in an energetic landscape, which identifies the low-energy, and therefore most probable, conformations of the molecule. Understanding the preferred conformations is crucial, as the bioactive conformation (the shape the molecule adopts when it binds to its target) is often one of these low-energy states.
Application As a Chemical Intermediate and Scaffold for Advanced Molecular Design
The Morpholine-Ketone Moiety as a Privileged Scaffold in Medicinal Chemistry Research
The morpholine (B109124) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its frequent appearance in a multitude of approved drugs and biologically active molecules, highlighting its advantageous physicochemical, biological, and metabolic properties. nih.gov The morpholine moiety is a versatile and readily accessible synthetic building block that can be easily incorporated into larger molecular structures. nih.gov Its presence can enhance the potency of a molecule and contribute to desirable drug-like properties. researchgate.net
When combined with a ketone functional group, as seen in 1-(5-Methylmorpholin-3-yl)propan-2-one, the resulting morpholine-ketone moiety offers additional opportunities for molecular interactions and synthetic modifications. The ketone group can act as a hydrogen bond acceptor and provides a reactive site for further chemical transformations. Research has demonstrated the potential of morpholine ketone analogs, for instance, as potent histamine (B1213489) H3 receptor inverse agonists, showcasing the therapeutic relevance of this structural combination. nih.gov The strategic incorporation of a ketone into a scaffold can be a useful approach to enhance compound potency. nih.gov
The morpholine ring itself is known to improve the pharmacokinetic profile of drug candidates. nih.gov The inherent properties of the morpholine scaffold, such as its ability to improve solubility and metabolic stability, make it a highly sought-after component in the design of new therapeutic agents. nih.govacs.org
Table 1: Attributes of the Morpholine Scaffold in Medicinal Chemistry
| Attribute | Description |
| Biological Activity | Frequently found in a wide range of bioactive molecules and approved drugs. nih.gov |
| Physicochemical Properties | Can improve solubility and other drug-like properties. nih.gov |
| Metabolic Stability | Generally exhibits favorable metabolic profiles. nih.gov |
| Synthetic Accessibility | Readily incorporated into molecules through various synthetic routes. nih.govnih.gov |
| Versatility | Serves as a versatile building block for diverse molecular architectures. nih.gov |
Role in the Synthesis of Complex Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active natural products. The structural features of this compound make it an ideal starting material or intermediate for the synthesis of more elaborate heterocyclic systems. The nitrogen and oxygen atoms within the morpholine ring, along with the reactive ketone group, provide multiple sites for cyclization and condensation reactions.
For instance, morpholine derivatives can be employed as key building blocks in the construction of fused heterocyclic systems. The ketone functionality can participate in reactions to form new rings, leading to polycyclic structures with defined stereochemistry. The synthesis of substituted morpholines is an area of active research, reflecting their importance as precursors to complex molecular targets. acs.org The development of novel synthetic methodologies to access diverse morpholine congeners is crucial for expanding the chemical space available for drug discovery. acs.org
Development of Chemical Probes and Tools
Chemical probes are indispensable tools in chemical biology for the elucidation of protein function and the validation of drug targets. nih.govnih.gov The morpholine-ketone scaffold present in this compound is a promising framework for the design of such probes. The ketone group, while contributing to metabolic stability, can also be engineered to act as a reactive handle for covalent modification of biological targets, a strategy that can enhance potency. nih.gov
An example of the utility of this scaffold is the development of "morpholine ketone erastin" (MKE), a small molecule probe used to study ferroptosis, a form of regulated cell death. columbia.edu This demonstrates the potential to incorporate the morpholine-ketone moiety into probes to investigate complex biological processes. columbia.edu Furthermore, novel morpholine ketone analogs have been successfully developed as potent and selective inverse agonists for the histamine H3 receptor, indicating their value in creating tools for studying specific receptor systems. nih.gov The design of such probes often involves iterative medicinal chemistry to optimize potency and selectivity. nih.gov
Integration into Combinatorial Synthesis and Chemical Library Development
Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of large numbers of diverse compounds, known as chemical libraries. nih.govmagtech.com.cn The goal is to explore vast regions of chemical space to identify novel "hit" compounds with desired biological activity. nih.gov Scaffolds that are readily diversifiable are highly valuable in this context.
This compound, with its distinct functional handles, is well-suited for integration into combinatorial library synthesis. The morpholine nitrogen can be functionalized, and the ketone group can be subjected to a variety of chemical transformations, allowing for the introduction of diverse substituents. Efficient, solution-phase procedures have been developed for the preparation of substituted morpholine derivatives, leading to the creation of large screening libraries. nih.govacs.org The use of a common intermediate, from which a multitude of final products can be generated, is a key strategy in combinatorial synthesis. nih.gov The morpholine scaffold provides a rigid core upon which various functional groups can be appended, leading to libraries of molecules with diverse three-dimensional shapes and properties.
Table 2: Potential Diversification Points of this compound for Library Synthesis
| Position | Functional Group | Potential Reactions |
| Morpholine Nitrogen | Secondary Amine | Acylation, Alkylation, Sulfonylation, Reductive Amination |
| Ketone Carbonyl | Ketone | Reductive Amination, Wittig Reaction, Grignard Addition, Aldol (B89426) Condensation |
| α-Carbon to Ketone | Methylene | Alkylation, Halogenation |
Exploitation in Peptide Mimetic and Foldamer Research
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced metabolic stability and oral bioavailability. nih.gov Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, similar to proteins and nucleic acids. The morpholine scaffold has emerged as a valuable building block in both of these research areas. frontiersin.orgresearchgate.net
Diversity-oriented synthesis strategies have been employed to generate peptidomimetic libraries based on the morpholine skeleton. frontiersin.org These efforts often utilize amino acid and sugar derivatives to create sp3-rich, polyfunctional, and stereochemically dense molecules. frontiersin.org The constrained nature of the morpholine ring can help to pre-organize the appended functionalities into specific spatial arrangements, mimicking the secondary structures of peptides, such as β-turns. nih.gov
In the field of foldamers, morpholine-based building blocks derived from amino acids are being used for the synthesis of artificial oligomers. researchgate.net These studies aim to create novel molecular architectures with predictable folding patterns and potential applications in materials science and biomedicine. The synthesis of morpholine carboxylic acids from amino acid precursors provides key monomers for the construction of these unique polymeric structures. researchgate.net
Exploration of Biological Activities and Structure Activity Relationship Sar Studies
Comprehensive Structure-Activity Relationship (SAR) Analysis of 1-(5-Methylmorpholin-3-yl)propan-2-one Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity, guiding the optimization of lead compounds. researchgate.net For analogs of this compound, SAR analysis would focus on modifications at three key positions: the morpholine (B109124) ring, the methyl group at the 5-position, and the propan-2-one side chain at the 3-position.
The Morpholine Ring: The morpholine nucleus itself is a key pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding. researchgate.netresearchgate.net The ring's chair conformation influences the spatial orientation of its substituents, which is critical for binding to target proteins. Replacing the oxygen with sulfur (to form a thiomorpholine) or another heteroatom could significantly alter the compound's polarity, metabolic stability, and binding interactions.
Substituents on the Morpholine Nitrogen (N-4): While the parent compound is unsubstituted at this position, alkylation or acylation of the nitrogen could modulate activity. For instance, in other series of morpholine derivatives, substitution at this position has been shown to be crucial for potent activity against various targets. e3s-conferences.org
The Methyl Group at C-5: The stereochemistry and size of the substituent at the C-5 position are expected to be critical. The methyl group provides a small, lipophilic feature. Varying its size (e.g., to ethyl or isopropyl) or replacing it with polar groups could probe the steric and electronic requirements of the target's binding pocket.
The Propan-2-one Side Chain at C-3: This side chain presents a ketone functional group, which can act as a hydrogen bond acceptor. Modifications here are likely to have a profound impact on potency and selectivity.
Chain Length: Altering the length of the alkyl chain (e.g., from propanone to butanone) would change the distance between the morpholine core and the terminal ketone.
Ketone Moiety: Replacing the ketone with other functional groups like an alcohol, amide, or an ester could drastically change the compound's binding mode and biological activity. For example, trifluoromethyl ketones are known to act as "serine-trap" inhibitors for certain hydrolases. nih.gov
Terminal Substitutions: Adding substituents to the terminal methyl group of the propanone chain could explore additional binding interactions.
The following table summarizes hypothetical SAR trends for analogs based on general principles observed in other morpholine-containing bioactive molecules.
| Modification Site | Structural Change | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Morpholine Ring (N-4) | Addition of a small alkyl group | Potentially increased potency | Fills a hydrophobic pocket in the target protein. |
| Morpholine Ring (C-5) | Replacement of methyl with H | Likely decrease in potency | Loss of key lipophilic interaction. |
| Morpholine Ring (C-5) | Replacement of methyl with a larger alkyl group | Variable; may increase or decrease potency | Dependent on the size of the target's binding pocket. |
| Side Chain (C-3) | Reduction of ketone to alcohol | Change in activity profile | Alters hydrogen bonding capacity (donor and acceptor). |
| Side Chain (C-3) | Extension of propanone to butanone | Potentially altered potency/selectivity | Changes the positioning of the terminal functional group. |
In Vitro Mechanistic Investigations of Biological Target Interactions
Identifying the specific molecular targets of a compound and elucidating its mechanism of action are crucial steps in drug discovery. For analogs of this compound, investigations would likely focus on enzymes and receptors known to be modulated by morpholine-containing structures.
Morpholine derivatives have been identified as inhibitors of several key enzymes implicated in human diseases. tandfonline.comresearchgate.net Enzyme kinetic studies are essential to quantify the potency of inhibition (e.g., IC50 or Ki values) and to understand the mechanism by which the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive). researchgate.net
mTOR (Mammalian Target of Rapamycin): The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is often deregulated in cancer. nih.gov Several mTOR inhibitors incorporate a morpholine ring, which can form hydrogen bonds within the ATP-binding site of the kinase domain. researchgate.net Kinetic assays for an analog of this compound would determine if it competes with ATP for binding to mTOR. Inhibition of mTOR leads to decreased phosphorylation of downstream targets like S6K1 and 4E-BP1. researchgate.net
p38 MAP Kinase: p38 MAP kinases are involved in inflammatory responses, and their inhibitors are sought for treating inflammatory diseases. nih.gov Many p38 inhibitors are ATP-competitive, binding to the kinase's active site. nih.gov The morpholine moiety in these inhibitors often occupies a specific region of the binding pocket. Studies would assess whether analogs of the title compound can inhibit p38 kinase activity in cell-free assays.
Xanthine (B1682287) Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. nih.gov Overproduction of uric acid leads to gout, making XO a therapeutic target. nih.gov XO inhibitors like allopurinol (B61711) block the enzyme's active site. researchgate.net Kinetic studies would evaluate if this compound analogs can inhibit the conversion of xanthine to uric acid, and determine the nature of this inhibition. frontiersin.org
The following table presents representative data for known morpholine-containing inhibitors of these enzymes to illustrate the expected outcomes of such studies.
| Enzyme Target | Example Morpholine-Containing Inhibitor | Inhibition Potency (IC50) | Mechanism of Inhibition |
|---|---|---|---|
| mTOR | Torin2 | 0.25 nM (cellular EC50) | ATP-Competitive |
| p38α MAP Kinase | SB203580 | ~50 nM | ATP-Competitive |
| p38α MAP Kinase | Doramapimod (BIRB 796) | 38 nM | Allosteric (Type II) |
| Xanthine Oxidase | Febuxostat (contains a morpholino-ethoxy group) | Low nM range | Mixed-type (non-competitive) |
Beyond enzymes, morpholine-containing compounds often exhibit affinity for a wide range of G-protein coupled receptors (GPCRs) and other receptors. nih.gov Receptor binding profiling is typically conducted using radioligand binding assays, where the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured. This allows for the determination of the inhibitor constant (Ki), a measure of binding affinity.
For this compound analogs, a broad screening panel against various receptors would be the initial step to identify potential targets. If a high-affinity interaction is found, further studies would explore the ligand-receptor dynamics. Techniques such as surface plasmon resonance (SPR) can provide real-time data on the association (kon) and dissociation (koff) rates of the ligand, offering deeper insight into the binding kinetics. Computational modeling and molecular docking can then be used to predict the specific binding pose of the ligand within the receptor's binding pocket, identifying key interactions such as hydrogen bonds, and hydrophobic or electrostatic interactions that stabilize the complex. mdpi.com
Confirmation of a compound's activity within a cellular context is a critical validation step. If an analog of this compound is identified as a potent mTOR inhibitor in biochemical assays, its effect on the PI3K/Akt/mTOR signaling pathway would be investigated in relevant cell lines (e.g., cancer cells with a hyperactivated mTOR pathway). nih.gov
A common method to assess pathway modulation is Western blotting. Treatment of cells with an effective mTOR inhibitor would be expected to decrease the phosphorylation of downstream mTOR substrates. For example, a reduction in the levels of phosphorylated S6 kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1) would provide strong evidence of mTORC1 inhibition within the cell. nih.gov Similarly, a decrease in the phosphorylation of Akt at serine 473 (p-Akt S473) would indicate inhibition of the mTORC2 complex. researchgate.net Such cellular assays confirm that the compound can penetrate the cell membrane, engage its target, and produce the desired biological response.
Stereoisomeric Influence on Biological Potency and Selectivity
The structure of this compound contains two chiral centers at the C-3 and C-5 positions of the morpholine ring. This means the compound can exist as four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). It is a well-established principle in pharmacology that stereoisomers of a chiral molecule can exhibit significantly different biological activities, potencies, and metabolic profiles. tandfonline.com
This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. One isomer (the eutomer) may fit perfectly into the binding site and elicit a strong biological response, while another isomer (the distomer) may bind weakly or not at all.
Therefore, it is crucial to synthesize and test each stereoisomer of this compound and its active analogs separately. This process, known as chiral resolution or asymmetric synthesis, allows for the identification of the most active and selective isomer. Characterizing the specific stereochemistry that confers optimal activity provides critical information for SAR and can lead to the development of more potent and specific drugs with fewer off-target effects.
Design Principles for Modulating Pharmacological Profiles via Structural Modifications
Based on the SAR, mechanistic, and stereochemical considerations discussed, several design principles can be formulated to modulate the pharmacological profile of this compound analogs. The goal is to optimize potency, selectivity, and drug-like properties.
Enhancing Potency and Affinity:
Probing Lipophilic Pockets: Systematic variation of the C-5 methyl group (e.g., to ethyl, cyclopropyl) can probe for optimal interactions within a hydrophobic pocket of the target.
Optimizing Hydrogen Bonds: The propan-2-one side chain is a key interaction point. Replacing the ketone with bioisosteres like amides or sulfonamides can fine-tune hydrogen bonding interactions to improve affinity.
Improving Selectivity:
Exploiting Unique Structural Features: If targeting a kinase, modifications can be designed to interact with less-conserved amino acid residues outside the highly conserved ATP-binding site, thereby improving selectivity over other kinases.
Stereochemical Control: As noted, synthesizing the single, most active stereoisomer (the eutomer) is a powerful strategy to enhance target selectivity and reduce potential off-target activities associated with other isomers. tandfonline.com
Modulating Physicochemical and Pharmacokinetic Properties:
Solubility and Permeability: The morpholine ring itself generally confers good aqueous solubility. researchgate.net However, further modifications, such as adding polar groups to the N-4 position or the side chain, can be used to balance lipophilicity and solubility, which is critical for oral bioavailability.
Metabolic Stability: The morpholine ring can be susceptible to metabolic oxidation. Introducing steric hindrance near potential sites of metabolism (e.g., by adding substituents) or replacing hydrogen atoms with fluorine can block metabolic pathways and improve the compound's half-life. enamine.net
By systematically applying these design principles, new analogs of this compound can be rationally designed to achieve a desired pharmacological profile, transforming a lead compound into a potential therapeutic agent. nih.gov
Future Perspectives and Emerging Research Avenues
Innovations in Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the development of eco-friendly processes. Future research into the synthesis of 1-(5-Methylmorpholin-3-yl)propan-2-one could prioritize these sustainable approaches. Key areas of innovation might include:
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of morpholine (B109124) derivatives offers high selectivity and mild reaction conditions. Researchers could explore enzymatic pathways for the key bond-forming steps in the synthesis of the target molecule.
Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Developing a flow-based synthesis would represent a significant advancement.
Use of Renewable Feedstocks and Solvents: Investigation into starting materials derived from renewable resources and the use of greener, less toxic solvents would align the synthesis of this compound with current sustainability goals in the chemical industry. A 2025 publication highlighted a green synthesis method for high-purity 3-methylamino-1,2-propanediol, a related aminopropanol (B1366323) derivative, which successfully reduced the operation cycle, reaction time, and the amount of solvent required, demonstrating the potential for such improvements in similar chemical syntheses. nus.edu.sg
| Green Chemistry Principle | Potential Application in Synthesis |
| Prevention | Optimizing reaction stoichiometry to minimize waste. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials. |
| Less Hazardous Synthesis | Avoiding the use of toxic reagents and solvents. |
| Use of Renewable Feedstocks | Sourcing starting materials from biological origins. |
| Catalysis | Employing catalytic reagents over stoichiometric ones. |
Predictive Modeling for De Novo Drug Discovery and Target Identification
Computational methods are powerful tools in modern drug discovery, enabling the prediction of a molecule's properties and potential biological targets before it is synthesized. nih.gov For This compound , in silico studies could provide crucial insights into its drug-like potential.
Quantitative Structure-Activity Relationship (QSAR): By analyzing the structural features of the molecule, QSAR models can predict its biological activity. nih.gov This could help in identifying potential therapeutic targets.
Molecular Docking: This technique can be used to predict the binding orientation of the compound to the active site of a target protein. nih.gov For instance, based on the structural similarity to other morpholine derivatives, docking studies could explore its interaction with targets like α1a receptors. google.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound is crucial for its development as a drug candidate. mdpi.com Advanced machine learning and deep learning models are increasingly being used for this purpose. mdpi.com
| Modeling Technique | Predicted Property | Potential Implication |
| QSAR | Biological Activity | Identification of therapeutic potential. |
| Molecular Docking | Binding Affinity and Mode | Elucidation of mechanism of action. |
| ADMET Prediction | Pharmacokinetic Profile | Assessment of drug-likeness. |
Exploration of Novel Therapeutic Areas and Biological Modalities
The morpholine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. This suggests that This compound could possess interesting biological activities. A patent for morpholinone and morpholine derivatives has described their potential as selective antagonists for human α1a receptors, with applications in treating conditions such as benign prostatic hyperplasia and lowering intraocular pressure. google.com While this specific compound is not explicitly mentioned, its structural similarity warrants investigation in this area.
Future research could involve screening the compound against a wide range of biological targets to uncover novel therapeutic applications. Areas of interest could include oncology, infectious diseases, and neurological disorders, where morpholine-containing compounds have previously shown promise.
Development of Advanced Analytical Techniques for Characterization
Thorough characterization is fundamental to understanding the properties of any chemical compound. While standard analytical techniques would be employed, the development of advanced methods could provide deeper insights.
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and impurity profiling.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: To unambiguously determine the compound's three-dimensional structure and conformation.
Chiral Chromatography: To separate and characterize the different stereoisomers of the molecule, which may possess distinct biological activities.
Recent studies on similar ketone-containing heterocyclic compounds have utilized a combination of FT-IR, NMR, and single-crystal X-ray diffraction, alongside computational methods like Density Functional Theory (DFT), to provide a comprehensive structural and electronic characterization. nih.govnih.gov Applying such a multi-faceted analytical approach would be crucial for a complete understanding of This compound .
Interdisciplinary Applications in Chemical Biology and Materials Science
Beyond medicinal chemistry, the unique structural features of This compound could be leveraged in other scientific disciplines.
Chemical Probes: The compound could be modified to create chemical probes for studying biological pathways. For example, attaching a fluorescent tag or a reactive group could allow for the visualization and identification of its cellular targets.
Functional Materials: Morpholine-containing polymers have been explored for various applications. The reactivity of the ketone group in This compound could be exploited for its incorporation into novel polymeric materials with tailored properties. Research into hybrid organic-inorganic materials for applications like drug delivery represents an emerging interdisciplinary field where such compounds might find use. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
